4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline
Overview
Description
4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is an organic compound that features a nitro group and an aniline moiety, with a tert-butyl(dimethyl)silyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The nitro group is introduced through nitration reactions, often using nitric acid or a nitrating mixture. The aniline moiety can be synthesized through various methods, including the reduction of nitrobenzene derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-{[Tert-butyl(dimethyl)silyl]oxy}-2-aminoaniline.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo redox reactions, while the aniline moiety can participate in nucleophilic and electrophilic interactions. The tert-butyl(dimethyl)silyl group provides steric protection and influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-{[Tert-butyl(dimethyl)silyl]oxy}benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
4-(Tert-butyldimethylsilyl)oxy-2-nitroaniline is unique due to the presence of both a nitro group and a silyl-protected hydroxyl group. This combination allows for diverse chemical reactivity and potential applications in various fields. The tert-butyl(dimethyl)silyl group provides stability and protection, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNJDAOTEAHWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476384 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215656-99-8 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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